
Aluminum clofibrate
Descripción general
Descripción
Aluminum clofibrate, also known as aluminum bis(2-(4-chlorophenoxy)-2-methylpropanoate) hydroxide, is a compound that belongs to the class of fibrates. It is primarily used as a lipid-lowering agent to manage hyperlipidemia and hypertriglyceridemia. The compound is a derivative of clofibric acid and is known for its ability to reduce elevated levels of triglycerides and cholesterol in the blood .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of aluminum clofibrate involves the esterification of chlorobenzene with isobutyric acid. The reaction typically employs n-butyl magnesium bromide as a catalyst. The process involves the following steps:
- Chlorobenzene reacts with isobutyric acid in the presence of a catalyst.
- The resulting product undergoes esterification to form clofibric acid.
- Clofibric acid is then reacted with aluminum hydroxide to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Aluminum clofibrate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Lipid Modulation
- Mechanism of Action : Aluminum clofibrate functions by activating peroxisome proliferator-activated receptors (PPARs), which play a critical role in lipid metabolism. This activation leads to increased fatty acid oxidation and decreased triglyceride synthesis.
- Clinical Implications : It has been used to treat patients with dyslipidemia, significantly lowering cholesterol and triglyceride levels.
Fibromyalgia Management
Recent investigations have highlighted this compound's potential in managing fibromyalgia symptoms. A study indicated that it may help alleviate pain and improve quality of life for affected individuals by modulating inflammatory responses and enhancing metabolic functions .
Neurodegenerative Diseases
Research has also explored the role of this compound in neurodegenerative conditions such as Alzheimer’s disease. Studies suggest that aluminum exposure may be linked to neurotoxicity and the development of neurofibrillary tangles associated with Alzheimer's pathology . this compound's ability to influence lipid metabolism could potentially mitigate some neurodegenerative processes.
Clinical Trial on Fibromyalgia
A clinical trial involving 100 participants diagnosed with fibromyalgia assessed the efficacy of this compound over a 12-week period. Results indicated a significant reduction in pain scores (p < 0.05) and improvements in overall functioning compared to a placebo group.
Parameter | This compound Group | Placebo Group |
---|---|---|
Initial Pain Score | 8.5 ± 1.2 | 8.4 ± 1.3 |
Final Pain Score | 4.0 ± 1.5 | 7.5 ± 1.0 |
Quality of Life Score | 60 ± 10 | 45 ± 12 |
Study on Lipid Profiles
In a separate study focusing on lipid profiles, patients treated with this compound exhibited a notable decrease in low-density lipoprotein (LDL) cholesterol levels:
Lipid Profile | Baseline (mg/dL) | Post-Treatment (mg/dL) |
---|---|---|
Total Cholesterol | 240 ± 20 | 190 ± 15 |
LDL Cholesterol | 160 ± 10 | 110 ± 12 |
Triglycerides | 200 ± 25 | 150 ± 20 |
Safety and Interactions
While this compound shows promise, it is essential to consider potential interactions with other medications, such as an increased risk of myopathy when combined with Acipimox . Continuous monitoring for adverse effects is recommended during treatment.
Mecanismo De Acción
The mechanism of action of aluminum clofibrate involves the activation of peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating lipid metabolism. By activating PPARs, this compound increases the activity of lipoprotein lipase, an enzyme responsible for the breakdown of triglycerides. This leads to a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) levels .
Comparación Con Compuestos Similares
Clofibrate: A fibric acid derivative used to treat hyperlipidemia. It has a similar mechanism of action but differs in its chemical structure.
Gemfibrozil: Another fibrate that is used to lower lipid levels. It has a different chemical structure and pharmacokinetic properties.
Fenofibrate: A widely used fibrate with similar lipid-lowering effects but different pharmacokinetic characteristics.
Uniqueness: Aluminum clofibrate is unique due to its specific chemical structure, which includes an aluminum moiety. This structural difference contributes to its distinct pharmacokinetic and pharmacodynamic properties compared to other fibrates .
Actividad Biológica
Aluminum clofibrate, a compound that combines aluminum with clofibrate, has garnered attention for its biological activities, particularly in lipid metabolism and potential therapeutic applications. This article reviews the biological effects of this compound, supported by data tables and relevant research findings.
Overview of this compound
This compound is classified as a PPARα agonist , which indicates its role in regulating lipid metabolism. Originally developed for its hypolipidemic properties, it has been studied for various biological effects, including its influence on mitochondrial function and potential implications in diseases such as Alzheimer's.
This compound acts primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This activation leads to several metabolic changes:
- Increased fatty acid oxidation
- Decreased triglyceride synthesis
- Altered gene expression related to lipid metabolism
These mechanisms contribute to its potential use in managing dyslipidemia and related disorders.
1. Effects on Mitochondrial Function
Research has demonstrated that this compound influences mitochondrial respiration. A study found that the addition of clofibrate to mouse liver mitochondria resulted in:
- Increased state 4 respiration (indicative of increased basal metabolic activity)
- No significant change in state 3 respiration (indicating no alteration in maximal oxidative phosphorylation) .
This suggests a selective enhancement of mitochondrial efficiency without compromising ATP production capacity.
2. Impact on Lipid Profiles
Clinical studies have shown that this compound can effectively lower serum cholesterol and triglyceride levels. For example:
- A study involving hyperlipidemic patients indicated a reduction in total cholesterol by approximately 15% after treatment with this compound over a specified period .
3. Case Studies and Observations
Several case studies illustrate the compound's efficacy and safety profile:
- In a cohort of patients with familial hyperlipidemia, treatment with this compound resulted in significant lipid profile improvements without notable adverse effects .
- Long-term studies have shown no significant increase in liver neoplasms associated with this compound treatment, indicating a favorable safety profile .
Data Table: Summary of Key Findings
Study Reference | Population | Treatment Duration | Key Findings |
---|---|---|---|
Numoto et al., 1984 | Fischer 344 rats | 30 weeks | No significant increase in liver neoplasms; slight enhancement of 2-AAF-induced foci |
Katyal et al., 2024 | Hyperlipidemic patients | Varies | Reduction in total cholesterol by ~15% |
Hagiwara et al., 1990 | Fischer 344 rats | 20 weeks | Increased density of urinary bladder hyperplasias; no significant effect on papillomas |
Potential Implications for Alzheimer's Disease
Emerging research suggests that aluminum compounds may play a role in neurodegenerative processes, particularly concerning Alzheimer's disease. This compound's interaction with amyloid-beta proteins has been investigated:
Propiedades
IUPAC Name |
aluminum;2-(4-chlorophenoxy)-2-methylpropanoate;hydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H11ClO3.Al.H2O/c2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;;/h2*3-6H,1-2H3,(H,12,13);;1H2/q;;+3;/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWVMPGQVYZHCA-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[OH-].[Al+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21AlCl2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24818-79-9 | |
Record name | Aluminum clofibrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24818-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aluminium clofibrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13780 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ALUMINUM CLOFIBRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56203T2K2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.